molecular formula C6H5FN2O2 B181687 2-Fluoro-4-nitroaniline CAS No. 369-35-7

2-Fluoro-4-nitroaniline

Cat. No. B181687
CAS RN: 369-35-7
M. Wt: 156.11 g/mol
InChI Key: LETNCFZQCNCACQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitroaniline, with the CAS number 369-35-7, is an aniline derivative bearing a fluoride and a nitro group at 2- and 4-positions . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). The amine group conducts nucleophilic substitution and diazotization .


Synthesis Analysis

The synthesis of 2-Fluoro-4-nitroaniline involves several steps. A patent describes a method involving the dissolution of cuprous cyanide in toluene and the NMP blended solution . The 2-fluoro-4-nitro bromobenzene made in the previous step is then added . After several hours of reaction, the solution is cooled to room temperature .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitroaniline consists of a six-membered benzene ring with a fluoride and a nitro group at the 2- and 4-positions, respectively . The chemical formula is C6H5FN2O2 .


Chemical Reactions Analysis

2-Fluoro-4-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring . It can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

2-Fluoro-4-nitroaniline is a white powder . It has a melting point range of 122-130 °C . The molecular weight is 156.11 g/mol .

Scientific Research Applications

Organic Color Center-Tailored Carbon Nanotubes

2-Fluoro-4-nitroaniline has been used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs). This modification is significant for the development of organic color center-tailored carbon nanotubes, which have potential applications in optoelectronics and photonics .

Lithium Bismaleamate Anode Material Synthesis

This compound is utilized in synthesizing lithium bismaleamate anode material, demonstrating an impressive electrode capacity of 688.9 mAhg −1 . Such materials are crucial for advancing high-capacity lithium-ion batteries .

Pharmaceutical Ingredient Synthesis

2-Fluoro-4-nitroaniline serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). Its amine group is reactive, allowing for nucleophilic substitution and diazotization, which are essential reactions in pharmaceutical chemistry .

Coordination Chemistry

It acts as a monodentate O-bonded ligand used in coordination chemistry, which is fundamental in creating complex structures with metals for various chemical applications .

Safety and Hazards

2-Fluoro-4-nitroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment/face protection is recommended when handling this compound . It should be used only outdoors or in a well-ventilated area .

Future Directions

2-Fluoro-4-nitroaniline has been used in the synthesis of active pharmaceutical ingredients (APIs), demonstrating its potential in the pharmaceutical industry . It has also been used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic color center-tailored carbon nanotubes . A lithium bismaleamate anode material is synthesized from 2-fluoro-4-nitroaniline, demonstrating an electrode capacity of 688.9 mAhg −1 . These applications suggest promising future directions for this compound in various fields.

properties

IUPAC Name

2-fluoro-4-nitroaniline
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InChI

InChI=1S/C6H5FN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETNCFZQCNCACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10190380
Record name 2-Fluoro-4-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
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CAS RN

369-35-7
Record name 2-Fluoro-4-nitrobenzenamine
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Record name 2-Fluoro-4-nitroaniline
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Record name 369-35-7
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Record name 2-Fluoro-4-nitroaniline
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Record name 2-FLUORO-4-NITROANILINE
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Synthesis routes and methods

Procedure details

A stirred solution of 3,4-difluoronitrobenzene (2.00 g, 12.57 mmol) in ammonium hydroxide (20 ml, 28% in water) was heated at 150° C. in a sealed flask for 3.5 hrs. The mixture was cooled to room temperature, and the resulting suspension was diluted in water, shaken for 15 min, the solid was isolated by filtration, rinsed with water, air-dried, and dried under high vacuum to afford title compound 337 (1.76 g, 90% yield) as a yellow crystalline solid. MS (m/z): 157.0 (M+H)+ and 179.0 (M+Na)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Fluoro-4-nitroaniline in pharmaceutical synthesis?

A1: 2-Fluoro-4-nitroaniline is a crucial building block in the multi-step synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane []. This spirocyclic compound serves as the starting material for TBI-223, a drug candidate currently under development for the treatment of tuberculosis [].

Q2: How is 2-Fluoro-4-nitroaniline synthesized, and what are the advantages of the reported method?

A2: One efficient synthesis route for 2-Fluoro-4-nitroaniline involves a three-step process starting from 3,4-difluoronitrobenzene []. The steps include ammonolysis, a Sandmeyer reaction, and finally, cyanidation to yield the desired product with high purity []. This method offers advantages such as low cost, mild reaction conditions, and scalability for industrial production [].

Q3: Has 2-Fluoro-4-nitroaniline been explored in other chemical applications besides pharmaceutical synthesis?

A3: Yes, research indicates that 2-Fluoro-4-nitroaniline is a ligand in the synthesis of organometallic ruthenium compounds []. These compounds, specifically [(η6-p-cymene)RuCl2(2-fluoro-4-nitroaniline)], have demonstrated moderate to strong in vitro cytotoxicity against A549 and MCF-7 human cancer cell lines []. This suggests potential applications in anticancer drug development.

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